Lipophilicity Advantage: Lower LogP vs. N‑Cyclohexyl Isomer
The 4‑cyclohexyl substitution yields a more favorable lipophilicity profile compared to the N‑cyclohexyl isomer. Measured logP for 4‑cyclohexylpyrrolidin‑2‑one is 1.10 (Hit2Lead) to 2.2 (XLogP3) [1], while the N‑substituted analog (1‑cyclohexyl‑pyrrolidin‑2‑one, CAS 6837‑24‑7) exhibits a calculated logP of 1.771 [2]. The lower range for the 4‑isomer suggests improved aqueous solubility potential while retaining sufficient membrane permeability—a balance often preferred in fragment‑based drug discovery [3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.10 (experimental) to 2.2 (XLogP3 predicted) |
| Comparator Or Baseline | 1‑Cyclohexyl‑pyrrolidin‑2‑one (CAS 6837‑24‑7), logP = 1.771 (calculated) |
| Quantified Difference | 4‑cyclohexyl isomer logP lower by up to 0.67 units (experimental) or comparable to N‑isomer (predicted), providing tunable lipophilicity depending on assay conditions. |
| Conditions | Hit2Lead experimental logP; XLogP3 prediction; Springer Materials calculated logP |
Why This Matters
Lower logP reduces non‑specific binding and improves solubility, key for early‑stage hit triage and fragment library selection.
- [1] Kuujia. 4-Cyclohexylpyrrolidin-2-one (CAS 1428233-96-8). Computed Properties (XLogP3). View Source
- [2] Springer Materials. 1‑Cyclohexyl‑pyrrolidin‑2‑one Substance Profile. CAS 6837‑24‑7. View Source
- [3] Kuujia. 4-Cyclohexylpyrrolidin-2-one (CAS 1428233-96-8). Balanced polarity. View Source
